3-(1-isobutyrylpiperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
1-METHYL-3-[1-(2-METHYLPROPANOYL)PIPERIDIN-3-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-3-[1-(2-METHYLPROPANOYL)PIPERIDIN-3-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves a multi-step processThe final steps involve the addition of the methyl and phenyl groups under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-METHYL-3-[1-(2-METHYLPROPANOYL)PIPERIDIN-3-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
Scientific Research Applications
1-METHYL-3-[1-(2-METHYLPROPANOYL)PIPERIDIN-3-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-METHYL-3-[1-(2-METHYLPROPANOYL)PIPERIDIN-3-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-METHYL-3-[1-(2-METHYLPROPANOYL)PIPERIDIN-3-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE: shares similarities with other piperidine derivatives and triazole-containing compounds.
1-(4-FLUOROBENZYL)PIPERIDIN-4-YL][4-FLUOROPHENYL]METHANOL: Known for its antimalarial activity.
1-(3,4-DICHLOROBENZYL)PIPERIDIN-4-YL][4-FLUOROPHENYL]METHANOL: Another compound with significant biological activity.
Uniqueness
The uniqueness of 1-METHYL-3-[1-(2-METHYLPROPANOYL)PIPERIDIN-3-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H24N4O2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-methyl-5-[1-(2-methylpropanoyl)piperidin-3-yl]-4-phenyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C18H24N4O2/c1-13(2)17(23)21-11-7-8-14(12-21)16-19-20(3)18(24)22(16)15-9-5-4-6-10-15/h4-6,9-10,13-14H,7-8,11-12H2,1-3H3 |
InChI Key |
BBLJDCQYGRWLEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCCC(C1)C2=NN(C(=O)N2C3=CC=CC=C3)C |
Origin of Product |
United States |
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